molecular formula C12H19NO2 B1416323 [(2,5-Dimethoxyphenyl)methyl](propan-2-yl)amine CAS No. 1019550-51-6

[(2,5-Dimethoxyphenyl)methyl](propan-2-yl)amine

Cat. No.: B1416323
CAS No.: 1019550-51-6
M. Wt: 209.28 g/mol
InChI Key: BPXDPBSSMDYQED-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2,5-Dimethoxyphenyl)methylamine is an organic compound with the molecular formula C12H19NO2 It is a derivative of phenethylamine, characterized by the presence of two methoxy groups attached to the benzene ring and an isopropylamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,5-Dimethoxyphenyl)methylamine typically involves the following steps:

    Starting Material: The synthesis begins with 2,5-dimethoxybenzaldehyde.

    Reductive Amination: The aldehyde group of 2,5-dimethoxybenzaldehyde is subjected to reductive amination with isopropylamine in the presence of a reducing agent such as sodium cyanoborohydride. This step results in the formation of (2,5-Dimethoxyphenyl)methylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

(2,5-Dimethoxyphenyl)methylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can further modify the amine group or the aromatic ring.

    Substitution: Electrophilic aromatic substitution reactions can introduce additional functional groups onto the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens (chlorine, bromine) or nitrating agents (nitric acid) are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce halogens or nitro groups onto the aromatic ring.

Scientific Research Applications

(2,5-Dimethoxyphenyl)methylamine has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential pharmacological properties, including its effects on the central nervous system.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.

    Biological Studies: Researchers investigate its interactions with various biological targets to understand its mechanism of action.

    Industrial Applications: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which (2,5-Dimethoxyphenyl)methylamine exerts its effects involves interactions with specific molecular targets, such as receptors in the central nervous system. The compound may act as an agonist or antagonist at these receptors, modulating their activity and influencing physiological responses. The exact pathways and targets are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • (2,4-Dimethoxyphenyl)methylamine
  • (3,4-Dimethoxyphenyl)methylamine
  • (2,5-Dimethoxyphenyl)methylamine

Uniqueness

(2,5-Dimethoxyphenyl)methylamine is unique due to the specific positioning of the methoxy groups on the benzene ring and the presence of the isopropylamine group. These structural features influence its chemical reactivity and biological activity, distinguishing it from other similar compounds.

Properties

IUPAC Name

N-[(2,5-dimethoxyphenyl)methyl]propan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO2/c1-9(2)13-8-10-7-11(14-3)5-6-12(10)15-4/h5-7,9,13H,8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPXDPBSSMDYQED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCC1=C(C=CC(=C1)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[(2,5-Dimethoxyphenyl)methyl](propan-2-yl)amine
Reactant of Route 2
Reactant of Route 2
[(2,5-Dimethoxyphenyl)methyl](propan-2-yl)amine
Reactant of Route 3
Reactant of Route 3
[(2,5-Dimethoxyphenyl)methyl](propan-2-yl)amine
Reactant of Route 4
Reactant of Route 4
[(2,5-Dimethoxyphenyl)methyl](propan-2-yl)amine
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
[(2,5-Dimethoxyphenyl)methyl](propan-2-yl)amine
Reactant of Route 6
Reactant of Route 6
[(2,5-Dimethoxyphenyl)methyl](propan-2-yl)amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.